Hydrogen-Bond Donor Count: Zero vs. Two in BIM V—Impact on Membrane Permeability and Off-Target Binding
The target compound possesses 0 hydrogen-bond donors, whereas BIM V (CAS 113963-68-1) contains 2 indolic N–H donors [1]. The complete methylation of both indole nitrogens eliminates the capacity for H-bond donation, which is a critical determinant of passive membrane permeability and can reduce promiscuous binding to polar protein surfaces. In kinase inhibitor design, reducing HBD count correlates with improved cell permeability and attenuated off-target interactions [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 (zero indolic N–H; both indole nitrogens methylated) |
| Comparator Or Baseline | BIM V (CAS 113963-68-1): 2 indolic N–H donors; BIM IV (CAS 119139-23-0): 2 indolic N–H donors |
| Quantified Difference | Reduction by 2 HBD units relative to closest non-methylated analogs |
| Conditions | Computed molecular property per PubChem 2.2 / Cactvs 3.4.8.24 descriptors [1] |
Why This Matters
Zero HBD count may improve passive membrane permeability and reduce non-specific polar interactions, making this compound preferable when cellular target engagement with minimal off-target binding is required.
- [1] PubChem Compound Summary CID 71382169, 3,4-Bis(1,2-dimethyl-1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione. Computed Descriptors: Hydrogen Bond Donor Count = 0. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1-3), 3-26. View Source
